An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
Abstract
The confluence of pyridazine, piperazine, and pyridine rings within a single molecular entity, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, presents a compelling scaffold for novel therapeutic development. While direct empirical data on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent pharmacophores and structurally related analogs allows for a robust, predictive exploration of its potential biological activities and therapeutic targets. This guide synthesizes existing knowledge to propose and detail potential applications in oncology, infectious diseases, and neurology. We will delineate hypothesized mechanisms of action, propose a structured workflow for empirical validation, and provide detailed experimental protocols to guide future research and development efforts for this promising chemical entity.
Introduction: A Tri-Heterocyclic Scaffold of Therapeutic Promise
The quest for novel chemical entities with high therapeutic efficacy and specificity is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridazine, piperazine, and pyridine moieties being particularly prominent due to their diverse pharmacological activities.[1][2] The molecule 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine integrates these three privileged scaffolds, suggesting a high potential for multifaceted biological interactions.
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The Pyridazine Core: Characterized by its unique physicochemical properties, including weak basicity and a high dipole moment, the pyridazine ring is adept at engaging in drug-target interactions.[1] It is a component of approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[1] The pyridazine scaffold has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[3][4]
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The Piperazine Linker: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[5] Its two nitrogen atoms can be functionalized to modulate potency and selectivity, and it is a key component in drugs targeting a wide range of receptors and enzymes, including those for cancer, depression, and infections.[2][6]
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The Pyridine Moiety: As one of the most prevalent heterocycles in marketed drugs, the pyridine ring is a versatile pharmacophore.[7] Its nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding affinity and specificity.
This guide will, therefore, construct a theoretical framework for the therapeutic targeting of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine by dissecting the established activities of its analogs.
Postulated Therapeutic Arenas and Molecular Targets
Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize several key therapeutic areas for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.
Oncology
Derivatives of both pyridazine and piperazine have demonstrated significant potential as anticancer agents.[8] A key signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which governs cell growth, proliferation, and survival.
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Hypothesized Target: Phosphoinositide 3-kinase (PI3K) Numerous pyridazine and quinazoline (a related bicyclic heterocycle) derivatives have been identified as potent PI3K inhibitors.[9] Specifically, the δ isoform of PI3K is a compelling target in hematological malignancies. We postulate that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could act as a PI3Kδ inhibitor. The pyridazine-piperazine core could occupy the ATP-binding pocket of the enzyme, while the pyridine moiety could form crucial hydrogen bonds with key residues, contributing to high affinity and selectivity.[9]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Infectious Diseases: Urease Inhibition
Pyridylpiperazine hybrid molecules have been identified as potent inhibitors of urease, a key enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori.[7][8] H. pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and cause ulcers and other gastric disorders.
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Hypothesized Target: Bacterial Urease The core structure of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine shares features with known urease inhibitors.[8] The piperazine and pyridine nitrogens could chelate the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. This would disrupt the pathogen's ability to survive in acidic environments, presenting a therapeutic strategy for infections.
Neurological and Psychiatric Disorders
The piperazine scaffold is a cornerstone of many centrally acting drugs, including antidepressants and antipsychotics.[2][6] This is often due to their interaction with neurotransmitter receptors.
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Hypothesized Target: Serotonin Transporter (SERT) Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and shown to be potent inhibitors of serotonin (5-HT) reuptake.[10] The structural similarity suggests that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could also bind to SERT, increasing the synaptic concentration of serotonin and thus exerting an antidepressant effect.
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Hypothesized Target: Dopamine D2-like Receptors Piperazinylalkyl pyrazole/isoxazole analogs are known to be antagonists of D2-like dopamine receptors (D2, D3, and D4), which are targets for antipsychotic medications.[11] The aryl-piperazine moiety is a common pharmacophore for these receptors. It is plausible that the pyridinyl-piperazine fragment of the title compound could confer affinity for dopamine receptors.
Proposed Experimental Validation Workflow
To empirically test these hypotheses, a structured, multi-stage validation process is required. This workflow integrates chemical synthesis, in vitro biological assays, and in silico modeling.
Caption: A proposed workflow for the validation of therapeutic targets.
Chemical Synthesis
A plausible synthetic route for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine would involve a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
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Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine.
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To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), add an excess of anhydrous piperazine (e.g., 3 equivalents).[12]
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Heat the reaction mixture under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, by column chromatography or recrystallization.[12]
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Step 2: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.
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Combine the intermediate from Step 1 (1 equivalent) with 4-hydroxypyridine (1.1 equivalents) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
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Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) could be employed between 3-chloro-6-(piperazin-1-yl)pyridazine and 4-aminopyridine.
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Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC.
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Perform an aqueous workup, extracting the product into an organic solvent.
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Purify the final product by column chromatography to yield 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.
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In Vitro Biological Evaluation
Protocol: Urease Inhibition Assay (Indophenol Method) [8]
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Prepare a stock solution of the synthesized compound in DMSO.
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In a 96-well plate, add 25 µL of Jack bean urease enzyme solution.
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Add 5 µL of the test compound at various concentrations.
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Incubate the plate at 30 °C for 15 minutes.
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Initiate the reaction by adding 55 µL of urea solution (100 mM).
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Incubate again at 30 °C for 15 minutes.
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Add 45 µL of phenol reagent and 70 µL of alkali reagent.
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Incubate at 30 °C for 50 minutes for color development.
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Measure the absorbance at 630 nm using a microplate reader.
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Use thiourea as a positive control and calculate the percent inhibition and IC₅₀ value.
Protocol: PI3Kδ Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
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Prepare serial dilutions of the test compound.
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Add the test compound, a fluorescein-labeled PI3Kδ ligand, and a terbium-labeled anti-His tag antibody to a solution containing His-tagged PI3Kδ enzyme.
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Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
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Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
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Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.
Protocol: Cancer Cell Line Viability Assay (MTT Assay)
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Seed cancer cell lines (e.g., SU-DHL-6 for B-cell lymphoma) in a 96-well plate and allow them to adhere overnight.[9]
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Treat the cells with various concentrations of the test compound for 48-72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm.
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Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
In Silico and ADMET Prediction
Molecular docking studies can provide insights into the binding mode of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine with its putative targets. Furthermore, computational tools can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]
Protocol: Molecular Docking
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Obtain the crystal structures of the target proteins (e.g., H. pylori urease, PI3Kδ) from the Protein Data Bank (PDB).
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Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
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Generate a 3D conformation of the ligand (3-Piperazin-1-yl-6-pyridin-4-ylpyridazine) and minimize its energy.
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Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.
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Perform docking using software like AutoDock or Glide to predict the binding pose and affinity (docking score).
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Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Presentation and Interpretation
The following tables present hypothetical data based on published results for analogous compounds, providing a benchmark for the expected potency of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target | Metric | Predicted Value | Reference Analog Activity |
| Enzyme Inhibition | H. pylori Urease | IC₅₀ | 1-10 µM | 2.0 ± 0.73 µM[8] |
| Kinase Inhibition | PI3Kδ | IC₅₀ | 1-50 nM | 0.7 nM[9] |
| Cell Viability | SU-DHL-6 Cell Line | GI₅₀ | 0.1-1 µM | 0.12 µM[9] |
| Receptor Binding | SERT | Kᵢ | 10-100 nM | Potent Inhibition[10] |
Table 2: Predicted ADMET Properties
| Property | Predicted Outcome | Rationale based on Analogs |
| Gastrointestinal Absorption | High | High probability predicted for similar pyridylpiperazine structures.[7] |
| Blood-Brain Barrier Penetration | Probable | High probability predicted for similar pyridylpiperazine structures.[7] |
| Metabolism | Potential CYP Substrate | Piperazine moieties can be sites of metabolism. |
| Carcinogenicity | Non-carcinogenic | Predicted for analogous structures.[7] |
Conclusion and Future Directions
The tripartite molecular architecture of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine positions it as a highly promising scaffold for the development of novel therapeutics. Based on a rigorous analysis of structurally related compounds, we have delineated its potential as an inhibitor of PI3Kδ for oncological applications, a urease inhibitor for treating bacterial infections, and a modulator of CNS targets like SERT and dopamine receptors.
The experimental workflows and protocols detailed in this guide provide a clear and actionable path for the empirical validation of these hypotheses. Future research should focus on the synthesis and comprehensive biological profiling of this molecule. Positive initial findings should be followed by structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
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